Cas no 1172394-45-4 (4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)

4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide structure
1172394-45-4 structure
商品名:4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide
CAS番号:1172394-45-4
MF:C19H21BrN2O2
メガワット:389.286244153976
CID:5913209
PubChem ID:44024443

4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide
    • SR-01000911616
    • 4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
    • 4-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
    • 1172394-45-4
    • F2268-0066
    • SR-01000911616-1
    • AKOS024634262
    • 4-bromo-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
    • インチ: 1S/C19H21BrN2O2/c1-24-12-11-22-10-2-3-14-6-9-17(13-18(14)22)21-19(23)15-4-7-16(20)8-5-15/h4-9,13H,2-3,10-12H2,1H3,(H,21,23)
    • InChIKey: WZJTVOMKIQHCMP-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC2=C(C=C1)CCCN2CCOC)(=O)C1=CC=C(Br)C=C1

計算された属性

  • せいみつぶんしりょう: 388.079
  • どういたいしつりょう: 388.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 41.6A^2

4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2268-0066-2mg
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2268-0066-5mg
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2268-0066-2μmol
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2268-0066-5μmol
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2268-0066-4mg
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2268-0066-100mg
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2268-0066-25mg
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2268-0066-1mg
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2268-0066-40mg
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2268-0066-15mg
4-bromo-N-[1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
1172394-45-4 90%+
15mg
$89.0 2023-05-16

4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide 関連文献

4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamideに関する追加情報

Introduction to 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide (CAS No. 1172394-45-4)

4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide (CAS No. 1172394-45-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a bromobenzamide moiety and a tetrahydroquinoline derivative. The combination of these functional groups endows the molecule with a range of potential biological activities, making it a subject of interest for various therapeutic applications.

The chemical structure of 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide can be represented as follows: C20H23BrN2O2. The molecular weight is approximately 395.31 g/mol. The presence of the bromine atom and the methoxyethyl group in the tetrahydroquinoline ring contributes to the compound's hydrophobicity and lipophilicity, which are crucial for its ability to cross biological membranes and interact with specific protein targets.

In recent years, extensive research has been conducted to explore the pharmacological properties of 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide. One of the most notable areas of investigation is its potential as an anti-inflammatory agent. Studies have shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide has also been studied for its potential anticancer activities. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colorectal cancer. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings highlight the potential of 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide as a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide have also been investigated to assess its suitability for clinical applications. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life in vivo. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.

In addition to its therapeutic potential, 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide has been explored for its use in chemical biology research. Its ability to selectively modulate specific protein targets makes it a valuable tool for studying cellular signaling pathways and identifying new drug targets. For instance, it has been used to investigate the role of certain kinases in cellular processes such as cell proliferation and apoptosis.

The synthesis of 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide involves several well-established chemical reactions. The key steps include the formation of the tetrahydroquinoline ring through a Pictet-Spengler reaction followed by functionalization with the bromobenzamide moiety. The detailed synthetic route has been published in several peer-reviewed journals and is widely accessible to researchers in the field.

In conclusion, 4-bromo-N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide (CAS No. 1172394-45-4) is a versatile compound with promising applications in both medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further development as a therapeutic agent for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.

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